
5-Chloro-5-methylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-5-methylcyclopenta-1,3-diene is an organic compound with the molecular formula C6H7Cl It is a derivative of cyclopentadiene, where one hydrogen atom is replaced by a chlorine atom and another by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-5-methylcyclopenta-1,3-diene typically involves the chlorination of 5-methylcyclopenta-1,3-diene. This can be achieved through the reaction of 5-methylcyclopenta-1,3-diene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent over-chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound can be integrated into the production processes of other chlorinated hydrocarbons. The process involves the continuous chlorination of 5-methylcyclopenta-1,3-diene in a flow reactor, followed by purification steps such as distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-5-methylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Addition Reactions: The double bonds in the cyclopentadiene ring can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, using reagents such as sodium hydroxide or ammonia.
Addition Reactions: Conducted in non-polar solvents like hexane or dichloromethane, with reagents such as bromine or hydrogen chloride.
Oxidation Reactions: Performed using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate in solvents like acetone or water.
Major Products Formed
Substitution Reactions: Products include 5-methylcyclopenta-1,3-diene derivatives with various functional groups replacing the chlorine atom.
Addition Reactions: Products include dihalogenated or halohydrin derivatives.
Oxidation Reactions: Products include epoxides or hydroxylated derivatives.
Scientific Research Applications
5-Chloro-5-methylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-Chloro-5-methylcyclopenta-1,3-diene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. The double bonds in the cyclopentadiene ring also allow for participation in pericyclic reactions such as the Diels-Alder reaction, forming cyclic adducts with dienophiles.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-1,3-diene: The parent compound without the chlorine and methyl substituents.
5-Methylcyclopenta-1,3-diene: Similar structure but without the chlorine atom.
5-Chlorocyclopenta-1,3-diene: Similar structure but without the methyl group.
Uniqueness
5-Chloro-5-methylcyclopenta-1,3-diene is unique due to the presence of both chlorine and methyl substituents, which influence its reactivity and chemical properties
Properties
CAS No. |
140458-35-1 |
|---|---|
Molecular Formula |
C6H7Cl |
Molecular Weight |
114.57 g/mol |
IUPAC Name |
5-chloro-5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C6H7Cl/c1-6(7)4-2-3-5-6/h2-5H,1H3 |
InChI Key |
RJKSJKAFVSTHOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(Naphthalen-1-yl)methoxy]heptan-1-amine](/img/structure/B14262967.png)

![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)
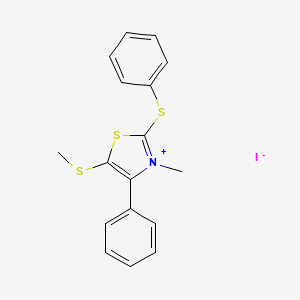
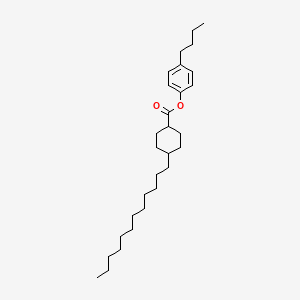
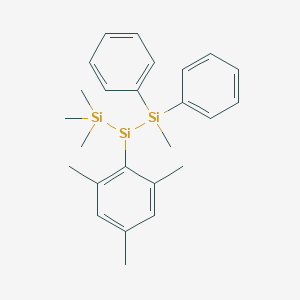
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
![(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one](/img/structure/B14263007.png)
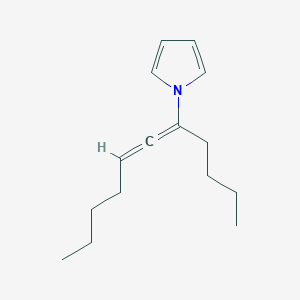
![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)
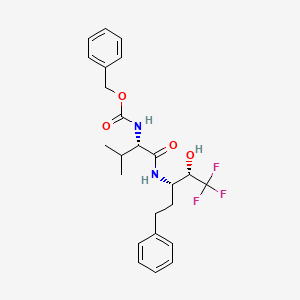
![1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene)](/img/structure/B14263030.png)
![(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane](/img/structure/B14263047.png)
